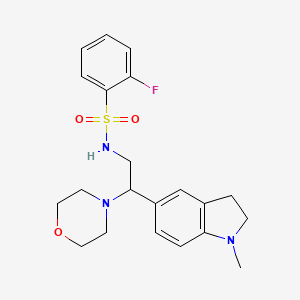

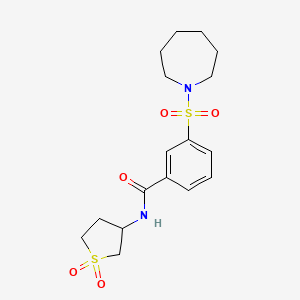

![molecular formula C19H14Cl2N2 B2505544 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline CAS No. 866018-50-0](/img/structure/B2505544.png)

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is a compound that belongs to the class of dihydrobenzo[h]quinazolines, which are polycyclic N-heterocyclic compounds. These compounds have been the subject of various studies due to their potential biological activities, including antiplatelet, antiphlogistic, and antidepressive effects . The structure of dihydrobenzo[h]quinazolines typically consists of a benzoquinazoline scaffold that can be substituted at various positions to modulate the compound's properties and biological activities.

Synthesis Analysis

The synthesis of dihydrobenzo[h]quinazoline derivatives often involves the reaction of suitable precursors such as anthranilamide with isocyanates or the cyclization of formamidine derivatives . For instance, the synthesis of 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives has been achieved through cyclization and etheration reactions, starting from N′-(5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl)-N,N-dimethylformamidine . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving chlorination and methylation steps to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of dihydrobenzo[h]quinazoline derivatives has been characterized using various spectroscopic techniques, including IR, UV–Vis, 1H NMR, 13C NMR, and mass spectral studies . X-ray crystal structure analysis has also been employed to determine the precise geometry of these compounds, revealing features such as the skew-boat conformation of the hydropyrimidine ring in the quinazoline moiety and the stabilization of the structure by intermolecular interactions .

Chemical Reactions Analysis

Dihydrobenzo[h]quinazoline derivatives can undergo various chemical reactions, including modifications under the action of nucleophilic and non-nucleophilic bases . For example, 6-chloro(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones can be prepared by cyclocondensation and then modified to yield products of substitution, elimination, or both . These reactions can be used to further functionalize the dihydrobenzo[h]quinazoline core and introduce new pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzo[h]quinazoline derivatives are influenced by their molecular structure and the nature of their substituents. The crystal structure of 5,6-dihydrobenzo[h]quinazoline has been studied, showing a zigzag packing pattern in the crystal structure, which could affect the compound's solubility and stability . The introduction of chloro and methyl groups, as in the case of this compound, would likely impact the compound's lipophilicity and electronic properties, potentially altering its biological activity and pharmacokinetics.

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Structural Analysis

The structural analysis of molecules similar to 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline reveals interesting molecular interactions. Compounds like 10-(4-chlorophenyl)-7-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline exhibit peripheral delocalization in the heteroaromatic portion of the fused ring system and can form centrosymmetric dimers and chains through hydrogen bonding and π–π stacking interactions (Low et al., 2004).

Synthesis and Derivatives

A method for the synthesis of derivatives of this compound has been developed. For example, condensation of certain amino compounds with chloroacetyl chloride leads to cyclization to similar compounds, which react with various nucleophiles to yield a range of derivatives (Markosyan et al., 2018).

Antitumor and Antibacterial Activity

Compounds related to this compound have been synthesized and studied for their antitumor and antibacterial properties. Such compounds, when synthesized using specific methods, have shown promising results in these areas (Markosyan et al., 2019).

Optical Properties for Applications

The optical properties of derivatives of this compound, like 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, have been studied. The findings suggest potential applications in luminescent or electroluminescent devices, with emissions in the green-yellow range depending on solvent polarity (Danel et al., 2010).

Potential Therapeutic Applications

Some derivatives of this compound show promising therapeutic applications. For instance, certain substituted quinazoline derivatives have been found to have antileishmanial activity against specific parasites (Agarwal et al., 2009).

Wirkmechanismus

Target of Action

Quinazoline derivatives, such as 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline, have been found to interact with a variety of biological targets. They are known to inhibit chromatin-associated proteins in histones . They also show activity against vascular endothelial cell growth (VEGF) RTK, and epidermal growth factor .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits the growth of vascular endothelial cells, which can have implications in the treatment of diseases like cancer . It also exhibits antiviral activity .

Biochemical Pathways

Quinazoline derivatives affect a number of biochemical pathways. They are known to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP), which are involved in the methylation of histones and the regulation of gene expression . They also act as dual inhibitors targeting histone deacetylases (HDACs) Zn 2± dependent and kinase receptors .

Pharmacokinetics

Quinazoline derivatives are generally known for their broad spectrum of pharmacological activities with minimum side effects .

Result of Action

The result of the compound’s action is dependent on its mode of action and the biochemical pathways it affects. For instance, its inhibition of vascular endothelial cell growth could potentially slow down the growth of tumors . Its antiviral activity could make it useful in the treatment of viral infections .

Eigenschaften

IUPAC Name |

6-(3,4-dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2/c1-11-22-10-13-8-16(12-6-7-17(20)18(21)9-12)14-4-2-3-5-15(14)19(13)23-11/h2-7,9-10,16H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYMKYMGVVYCBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2CC(C3=CC=CC=C3C2=N1)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

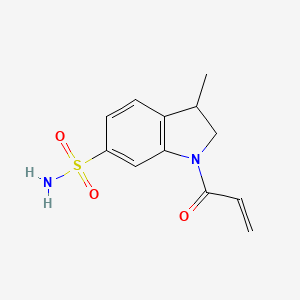

![Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate](/img/structure/B2505464.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505465.png)

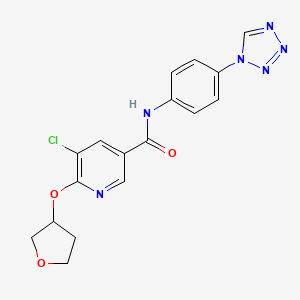

![N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide](/img/structure/B2505466.png)

![N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2505467.png)

![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(pyridin-4-ylthio)ethan-1-one](/img/structure/B2505476.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)

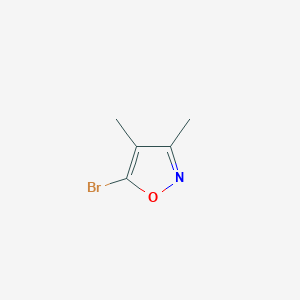

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)